N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide is a benzamide derivative characterized by a central phenyl ring substituted with a benzoylamino group at the 4-position and methoxy groups at the 2- and 5-positions. The benzamide moiety is further substituted with a 2-ethoxy group, contributing to its unique physicochemical properties.
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-31-20-13-9-8-12-17(20)24(28)26-19-15-21(29-2)18(14-22(19)30-3)25-23(27)16-10-6-5-7-11-16/h5-15H,4H2,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIBYCCVGMCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with 2-ethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the acylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. This could include the use of more accessible and cost-effective starting materials, as well as environmentally friendly solvents and catalysts to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzamides .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Compounds:
C.I. Pigment Violet 25 (CAS 6358-46-9) Structure: Contains an azo (-N=N-) linkage between a naphthalene carboxamide core and a 4-(benzoylamino)-2,5-dimethoxyphenyl group. Molecular Formula: C₃₂H₂₆N₄O₅ (MW: 546.57 g/mol). Applications: Widely used as a cosmetic and industrial colorant due to its conjugated azo system, which enables strong light absorption .
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Structure: Features a dichlorophenyl group and an ethoxymethoxy-substituted benzamide. Applications: Registered as a pesticide, leveraging its alkoxy substituents for bioactivity . Contrast: While both compounds share alkoxy groups, the target compound’s dimethoxyphenyl and benzoylamino substituents may alter solubility and biological target specificity.
CI 12480 (CAS 6410-40-8) Structure: Azo dye with a 2,5-dimethoxyphenyl group and dichlorophenyl substitution. Applications: Cosmetic colorant with restrictions due to stability and toxicity concerns .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| This compound | C₂₄H₂₃N₂O₅ (est.) | ~437.45 (est.) | Benzamide, ethoxy, methoxy, benzoylamino | Research intermediate, agrochemical (inferred) |
| C.I. Pigment Violet 25 | C₃₂H₂₆N₄O₅ | 546.57 | Azo, naphthalene, benzoylamino | Cosmetic/industrial pigment |
| Etobenzanid | C₁₆H₁₅Cl₂NO₃ | 340.20 | Dichlorophenyl, ethoxymethoxy | Pesticide |
| CI 12480 | C₂₄H₁₈Cl₂N₄O₄ | 513.33 | Azo, dimethoxyphenyl, dichlorophenyl | Cosmetic colorant |
Research Findings and Trends
- Bioactivity Potential: Benzamide derivatives with alkoxy groups, such as etobenzanid, often exhibit pesticidal or herbicidal activity due to their ability to disrupt enzymatic processes. The target compound’s ethoxy and methoxy groups may similarly interact with biological targets, though specific studies are absent in the provided evidence .
- Material Science: The dimethoxyphenyl and benzoylamino groups in Pigment Violet 25 contribute to thermal stability and lightfastness. While the target compound lacks azo conjugation, its aromatic substituents could still enhance stability in polymer matrices .
- Synthetic Pathways : Thiazole-containing benzamides (e.g., ZINC3284161 in ) share synthetic routes with the target compound, particularly in amide bond formation and aromatic substitution reactions. However, the absence of a thiazole ring simplifies its synthesis .
Q & A
Q. What are the key structural features of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide, and how do they influence its reactivity?
The compound contains a benzamide core substituted with a 2-ethoxy group and a 4-(benzoylamino)-2,5-dimethoxyphenyl moiety. The methoxy and ethoxy groups are electron-donating, enhancing nucleophilicity at specific positions (e.g., para to methoxy groups), while the benzamide group contributes to hydrogen bonding and potential protein interactions. Structural analogs with similar substituents show sensitivity to pH and solvent polarity during synthesis .
Q. What are the standard protocols for synthesizing this compound, and what solvents/reagents are typically employed?
Synthesis often involves multi-step reactions, starting with condensation of substituted benzaldehydes with amino-triazole derivatives under reflux in absolute ethanol or DMF. Acetic acid is commonly used as a catalyst. For example, analogous compounds are synthesized by refluxing precursors in ethanol with glacial acetic acid, followed by solvent evaporation and purification via column chromatography .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key methods include:
- NMR : To confirm the positions of methoxy, ethoxy, and benzamide groups (e.g., δ 3.8–4.0 ppm for methoxy protons).
- HPLC-MS : For purity assessment and molecular weight verification.
- FT-IR : To identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending in the benzamide group .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while minimizing byproduct formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining reflux temperatures (e.g., 80–100°C) ensures reaction completion without thermal degradation.
- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate condensation steps .
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves closely related byproducts .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
- Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., replacing ethoxy with methoxy) to isolate functional group contributions .
- Target validation : Employ siRNA knockdown or CRISPR to confirm hypothesized protein targets (e.g., COX-2 or EGFR kinases) .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
- LogP analysis : The compound’s calculated logP (~3.5) suggests moderate hydrophobicity.
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- pH adjustment : Solubility increases in mildly acidic buffers (pH 4–6) due to protonation of the benzamide nitrogen .
Q. What computational methods predict binding affinities to biological targets?
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or tubulin).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
Q. How can researchers design SAR studies to improve metabolic stability?
- Substituent modification : Replace methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation.
- Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life.
- In vitro microsomal assays : Compare hepatic clearance rates of derivatives using human liver microsomes .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
